4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound featuring a pyrrole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1H-pyrrole-2-carboxylic acid with an appropriate oxane derivative under controlled conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring but differs in functional groups.
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar pyrrole structure with different substituents.
Uniqueness
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to the presence of both pyrrole and oxane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-10(9-2-1-5-13-9)14-8-12(11(16)17)3-6-18-7-4-12/h1-2,5,13H,3-4,6-8H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZLPBNMVBGCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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